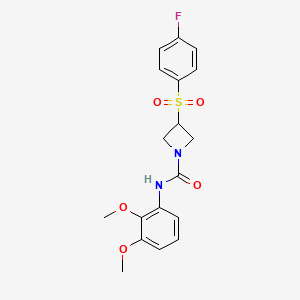
N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide is a synthetic compound notable for its unique molecular structure and potential pharmacological applications. The compound features an azetidine ring, a sulfonyl group, and dimethoxy substitution, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19FN2O5S
- Molecular Weight : 394.42 g/mol
- CAS Number : 1706339-82-3
The compound's structure includes:
- An azetidine ring that contributes to its pharmacological properties.
- A fluorobenzenesulfonyl group that may enhance solubility and receptor binding affinity.
- Dimethoxy groups that can influence the compound's interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Potential : The dimethoxy substitution suggests potential antidepressant effects, as similar structures have shown activity in modulating neurotransmitter systems.
- Antimicrobial Properties : Azetidine derivatives have been linked to antibacterial activity against various pathogens.
- Cytotoxicity Against Cancer Cells : Some azetidine derivatives have demonstrated cytostatic effects against cancer cell lines.
The mechanisms underlying the biological activity of this compound involve:
- Receptor Modulation : The sulfonyl group may facilitate interactions with serotonin receptors, which are crucial for mood regulation and antidepressant effects.
- Inhibition of Enzymatic Activity : The azetidine moiety can inhibit enzymes involved in cancer cell proliferation, contributing to its cytotoxic effects .
Table 1: Summary of Biological Activities
Research Insights
- Antidepressant Studies : In a study evaluating compounds with similar structural motifs, it was found that modifications like dimethoxy groups significantly enhanced antidepressant activity by increasing receptor affinity.
- Antimicrobial Efficacy : Azetidine derivatives have been tested for their ability to inhibit bacterial growth, demonstrating promising results against resistant strains .
- Cytotoxicity Assessment : A range of azetidine compounds was tested on various cancer cell lines (e.g., MCF-7 and HCT-116), showing IC50 values in the micromolar range, indicating potential for further development as anticancer agents .
特性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-5-3-4-15(17(16)26-2)20-18(22)21-10-14(11-21)27(23,24)13-8-6-12(19)7-9-13/h3-9,14H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBFXOQDWTKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













